molecular formula C34H44N4O3 B12867472 Alectinib intermediate

Alectinib intermediate

Número de catálogo: B12867472
Peso molecular: 556.7 g/mol
Clave InChI: ULNYFVQKXJYKEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alectinib intermediate is a crucial compound in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase inhibitor. Alectinib is primarily used in the treatment of non-small cell lung cancer that expresses the anaplastic lymphoma kinase-EML4 fusion protein, which promotes the proliferation of cancer cells .

Análisis De Reacciones Químicas

Alectinib intermediate undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyl lithium, hydrobromic acid, trifluoromethanesulfonic anhydride, and iodomethane . The major products formed from these reactions are derivatives of the original intermediate, which can be further processed to synthesize Alectinib .

Aplicaciones Científicas De Investigación

Alectinib intermediate has several scientific research applications:

Mecanismo De Acción

Alectinib intermediate itself does not have a direct mechanism of action, but it is a precursor to Alectinib. Alectinib selectively inhibits the activity of anaplastic lymphoma kinase tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling proteins such as STAT3 and AKT, leading to reduced tumor cell viability .

Comparación Con Compuestos Similares

Alectinib intermediate can be compared with intermediates of other anaplastic lymphoma kinase inhibitors such as Crizotinib, Ceritinib, and Brigatinib. While all these intermediates are used in the synthesis of their respective drugs, this compound is unique due to its specific synthetic route and the resulting high selectivity and potency of Alectinib .

Similar Compounds

Actividad Biológica

Alectinib is a selective inhibitor of anaplastic lymphoma kinase (ALK) and is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The compound's biological activity, particularly its intermediates, plays a crucial role in its pharmacological effects, metabolism, and overall therapeutic efficacy. This article delves into the biological activity of alectinib intermediate, focusing on its mechanisms, clinical efficacy, and relevant case studies.

Alectinib functions by inhibiting the activity of mutated ALK proteins that drive tumor growth in certain types of NSCLC. The primary mechanism involves:

  • Inhibition of ALK Activity : Alectinib binds to the ATP-binding site of the ALK protein, preventing its phosphorylation and subsequent activation, which is crucial for cancer cell proliferation and survival.
  • Central Nervous System (CNS) Penetration : Alectinib is designed to cross the blood-brain barrier effectively, which is significant given that brain metastases are common in ALK-positive lung cancer patients .

Pharmacokinetics and Metabolism

Alectinib is metabolized in the liver predominantly by cytochrome P450 3A (CYP3A), with its major active metabolite being M4. The pharmacokinetic profile indicates:

  • Absorption and Distribution : Alectinib reaches peak plasma concentrations approximately 4-6 hours post-administration. The presence of food can enhance its bioavailability.
  • Metabolite Activity : M4 exhibits similar potency against ALK as alectinib itself, contributing significantly to the overall therapeutic effect .

Case Studies

  • Durable Response in Crizotinib-Resistant Patients :
    • A case study reported a patient with ALK-rearranged NSCLC who showed a durable response to alectinib after progressing on crizotinib. Following treatment with alectinib (600 mg BID), the patient exhibited significant tumor reduction within two months .
  • ALEX Study Findings :
    • The ALEX study demonstrated that alectinib significantly improved progression-free survival (PFS) compared to crizotinib (34.8 months vs. 10.9 months). This trial included patients with stage III/IV ALK-positive NSCLC and highlighted alectinib's superior efficacy .

Efficacy Data Table

StudyPopulationTreatmentMedian PFSOverall Response Rate (ORR)
ALEXTreatment-naive ALK-positive NSCLCAlectinib 600 mg BID34.8 months80%
Phase IICrizotinib-resistant patientsAlectinib 600 mg BIDNot reached55%
AF-001JPUntreated ALK-positive NSCLCAlectinib62% at 3 years93.5%

Adverse Events and Management

While alectinib is generally well-tolerated, some adverse events have been reported:

  • Common Adverse Events : Increased bilirubin levels, fatigue, and gastrointestinal symptoms are frequently observed.
  • Management Strategies : Regular monitoring for liver function tests is recommended due to potential hepatotoxicity associated with elevated bilirubin levels .

Propiedades

Fórmula molecular

C34H44N4O3

Peso molecular

556.7 g/mol

Nombre IUPAC

tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate

InChI

InChI=1S/C34H44N4O3/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31/h8-11,20-21,26,36H,7,12-19H2,1-6H3

Clave InChI

ULNYFVQKXJYKEQ-UHFFFAOYSA-N

SMILES canónico

CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.